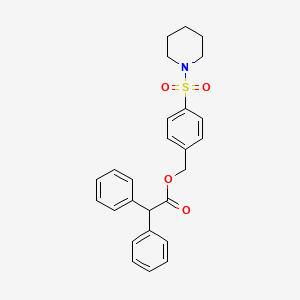
4-(1-piperidinylsulfonyl)benzyl diphenylacetate
Übersicht
Beschreibung
4-(1-piperidinylsulfonyl)benzyl diphenylacetate, also known as PSB-603, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of sulfonyl-containing compounds, which have been shown to have a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of 4-(1-piperidinylsulfonyl)benzyl diphenylacetate is not fully understood, but it is believed to act through multiple pathways. 4-(1-piperidinylsulfonyl)benzyl diphenylacetate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 4-(1-piperidinylsulfonyl)benzyl diphenylacetate can alter the expression of genes involved in cell growth, differentiation, and apoptosis. 4-(1-piperidinylsulfonyl)benzyl diphenylacetate has also been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cellular signaling pathways. By inhibiting PTPs, 4-(1-piperidinylsulfonyl)benzyl diphenylacetate can alter the activity of signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
4-(1-piperidinylsulfonyl)benzyl diphenylacetate has been shown to have a range of biochemical and physiological effects. In cancer cells, 4-(1-piperidinylsulfonyl)benzyl diphenylacetate has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell migration and invasion. In diabetes research, 4-(1-piperidinylsulfonyl)benzyl diphenylacetate has been shown to improve insulin sensitivity, reduce blood glucose levels, and increase glucose uptake in muscle cells. In Alzheimer's disease research, 4-(1-piperidinylsulfonyl)benzyl diphenylacetate has been shown to reduce amyloid-beta plaque formation, improve cognitive function, and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1-piperidinylsulfonyl)benzyl diphenylacetate has several advantages for lab experiments, including its well-established synthesis method and its potential therapeutic applications in a variety of diseases. However, there are also limitations to using 4-(1-piperidinylsulfonyl)benzyl diphenylacetate in lab experiments. 4-(1-piperidinylsulfonyl)benzyl diphenylacetate has low solubility in water, which can make it difficult to administer in vivo. Additionally, 4-(1-piperidinylsulfonyl)benzyl diphenylacetate has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on 4-(1-piperidinylsulfonyl)benzyl diphenylacetate. One area of research is to investigate the safety and efficacy of 4-(1-piperidinylsulfonyl)benzyl diphenylacetate in clinical trials. Another area of research is to explore the potential of 4-(1-piperidinylsulfonyl)benzyl diphenylacetate in combination with other therapeutic agents, such as chemotherapy drugs or other HDAC inhibitors. Additionally, further research is needed to fully understand the mechanism of action of 4-(1-piperidinylsulfonyl)benzyl diphenylacetate and its potential applications in other diseases. Finally, future research could focus on developing more efficient synthesis methods for 4-(1-piperidinylsulfonyl)benzyl diphenylacetate to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
4-(1-piperidinylsulfonyl)benzyl diphenylacetate has been shown to have potential therapeutic applications in a variety of diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, 4-(1-piperidinylsulfonyl)benzyl diphenylacetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, 4-(1-piperidinylsulfonyl)benzyl diphenylacetate has been shown to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease research, 4-(1-piperidinylsulfonyl)benzyl diphenylacetate has been shown to reduce amyloid-beta plaque formation and improve cognitive function.
Eigenschaften
IUPAC Name |
(4-piperidin-1-ylsulfonylphenyl)methyl 2,2-diphenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO4S/c28-26(25(22-10-4-1-5-11-22)23-12-6-2-7-13-23)31-20-21-14-16-24(17-15-21)32(29,30)27-18-8-3-9-19-27/h1-2,4-7,10-17,25H,3,8-9,18-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKUEPCZJMSPTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)COC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1-bromo-2-naphthyl)oxy]-N-cyclooctylacetamide](/img/structure/B3531455.png)
![N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3531465.png)


![N-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-chloro-N-methylbenzenesulfonamide](/img/structure/B3531483.png)
![N-(4-fluorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3531489.png)
![ethyl 3-{7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B3531497.png)
![2-{2-[(2-methylphenyl)amino]-2-oxoethoxy}-N-2-quinolinylbenzamide](/img/structure/B3531503.png)
![dimethyl 5-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B3531507.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(2-fluorophenyl)acetamide](/img/structure/B3531515.png)
![methyl 2-[(4-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoate](/img/structure/B3531520.png)
![2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B3531530.png)
![3-chloro-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3531545.png)
![5-bromo-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B3531552.png)